molecular formula C22H20N2O2S B2567709 (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681163-47-3

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2567709
CAS No.: 681163-47-3
M. Wt: 376.47
InChI Key: NIGIYBSTXPIVBR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxo-dihydrobenzoindole core: This step involves the cyclization of a suitable precursor to form the indole ring system.

    Introduction of the butyl group: The butyl group is introduced via alkylation reactions.

    Attachment of the thiophene ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the acrylamide moiety: The final step involves the formation of the acrylamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Shares the oxo-dihydrobenzoindole core but differs in the functional groups attached.

    1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-yl sulfonyl amino cyclohexanecarboxylic acid: Similar core structure with different substituents.

Uniqueness

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its structural features, including the butyl group, thiophene ring, and acrylamide moiety

Properties

IUPAC Name

(E)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-3-13-24-19-11-10-18(16-7-4-8-17(21(16)19)22(24)26)23-20(25)12-9-15-6-5-14-27-15/h4-12,14H,2-3,13H2,1H3,(H,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIYBSTXPIVBR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=CS4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=CS4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.